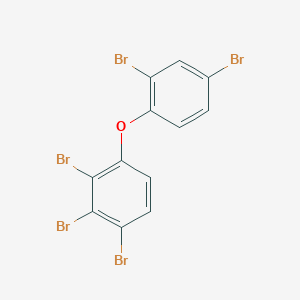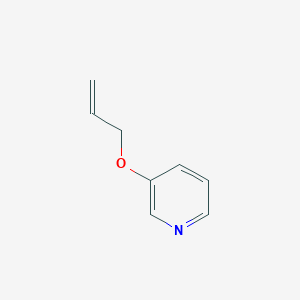
3-methylbenzenesulfonyl Chloride
Descripción general
Descripción
3-Methylbenzenesulfonyl chloride is a chemical compound that is closely related to various benzenesulfonyl chloride derivatives. While the specific compound is not directly discussed in the provided papers, these papers do provide insights into similar sulfonyl chloride compounds, their synthesis, molecular structure, and chemical properties. These compounds are typically used as intermediates in the synthesis of more complex organic molecules and have applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds, such as 3-formylbenzenesulfonyl chloride derivatives, involves the conversion of corresponding benzaldehydes through a two-stage reaction in the presence of Na2SO4 . Similarly, the synthesis of ynamide compounds like bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide involves characterizations such as single crystal X-ray diffraction and NMR . Another example includes the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid .
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques such as X-ray crystallography, NMR, and computational methods. For instance, the crystal structure of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide shows a twisted conformation with axial chirality . The sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been structurally characterized, revealing their organization as molecular crystals .
Chemical Reactions Analysis
The chemical reactivity of sulfonyl chlorides is diverse. For example, 3-amido-4-methylbenzenesulfonyl chloride can be converted into various derivatives such as phenylhydrazide, hydrazide, hydrazones, and a sulfonylpyrazole . Reactions of benzene- and p-methylbenzenesulfonyl-1,3-butadienes with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes have been studied, leading to the formation of aryl-substituted chlorobutenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using various spectroscopic and thermal analysis techniques. The ynamide compound mentioned earlier exhibits specific optical and electrochemical properties, with determined HOMO/LUMO energy levels and thermal behavior indicative of solid-state polymerization . The crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insights into its molecular geometry and intermolecular interactions .
Aplicaciones Científicas De Investigación
Antibacterial Agents :
- 3-methylbenzenesulfonyl Chloride is used in synthesizing sulfonamides with antibacterial properties. For instance, it has been involved in the preparation of potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
Chemical Kinetics and Solvation Effects :
- Studies on the hydrolysis of 2-methylbenzenesulfonyl Chloride in different solvent mixtures have provided insights into the solvation effects and kinetic parameters in chemical reactions (Ivanov et al., 2004).
Derivative Synthesis :
- It is used in the synthesis of various derivatives such as phenylhydrazides, hydrazides, and hydrazones, which are studied for their spectral characteristics and chemical behavior (Cremlyn et al., 1980).
Synthesis of Organic Dyes :
- The compound is used in the preparation of dye intermediates containing sulfonamide as a linking group. This application is crucial in the textile and dyeing industry (Bo, 2007).
Pharmaceutical Intermediate Synthesis :
- It plays a role in synthesizing intermediates for pharmaceuticals. For example, it has been used in the preparation of 4-(methylsulfonyl)benzoic acid, an important intermediate for certain drugs (Yin, 2002).
Material Science and Corrosion Inhibition :
- In the field of material science, derivatives of 3-methylbenzenesulfonyl Chloride have been studied for their anti-corrosion properties, indicating potential uses in protecting metals and alloys (Arrousse et al., 2020).
Catalysis in Chemical Reactions :
- The compound is also studied for its role in catalysis, particularly in arenesulfonylation reactions, which are significant in organic chemistry (Kustova et al., 2014).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of m-Toluenesulfonyl Chloride is primarily through its reactivity as a sulfonyl chloride. It is often used to introduce the tosyl group (Ts), which serves as a good leaving group in nucleophilic substitution reactions. The tosyl group can be introduced to alcohols, amines, and other nucleophiles .
Pharmacokinetics
The ADME properties of the final synthesized compounds would depend on their specific chemical structures .
Result of Action
The primary result of m-Toluenesulfonyl Chloride’s action is the formation of tosyl derivatives from alcohols, amines, and other nucleophiles. These derivatives can then undergo further reactions, such as nucleophilic substitution, to form a wide range of organic compounds .
Action Environment
The action of m-Toluenesulfonyl Chloride is highly dependent on the reaction conditions, including temperature, solvent, and the presence of a base. For example, it is typically used in anhydrous conditions as it reacts with water. It is also sensitive to moisture, so it should be stored in a refrigerator (+4°C) .
Propiedades
IUPAC Name |
3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMLWUKHQMEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370380 | |
| Record name | 3-methylbenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylbenzenesulfonyl Chloride | |
CAS RN |
1899-93-0 | |
| Record name | 3-methylbenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is acetonitrile chosen as a solvent for the radical bromination of toluene sulfonyl chlorides in this study?
A1: The researchers chose acetonitrile as the solvent for several reasons. First, it avoids the use of chlorinated solvents, which are often environmentally harmful []. Second, acetonitrile improved both the yield and reproducibility of the bromination reaction compared to other solvents tested []. This highlights the importance of solvent selection in optimizing chemical reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















